2-Fluoro-4-(methylthio)benzaldehyde
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Overview
Description
“2-Fluoro-4-(methylthio)benzaldehyde” is a chemical compound with the molecular formula C8H7FOS. It has a molecular weight of 170.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-(methylthio)benzaldehyde” is1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-Fluoro-4-(methylthio)benzaldehyde” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Catalysis and Chemical Reactions
2-Fluoro-4-(methylthio)benzaldehyde plays a role in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as directing groups. This process is significant in the synthesis of various organic compounds, demonstrating the chemical's utility in facilitating important chemical reactions (Chen & Sorensen, 2018).
2. Anticancer Activity
Research has shown the synthesis of fluorinated benzaldehydes, including 2-Fluoro-4-(methylthio)benzaldehyde, for use in creating fluoro-substituted stilbenes. These compounds have been investigated for their anticancer properties, particularly against breast, lung, and colon cancer cell lines (Lawrence et al., 2003).
3. Pharmaceutical Synthesis
The compound has been utilized in the synthesis of α-fluoro-β-hydroxy alkylsulfanyl esters, which are relevant in pharmaceutical chemistry. This demonstrates its role in creating molecular structures that could have therapeutic applications (Jouen et al., 1998).
4. Organic Synthesis
Practical syntheses involving 2-Fluoro-4-(methylthio)benzaldehyde have been reported for the creation of benzylamine and corresponding sulfone and sulfonamide compounds. These syntheses highlight the compound's versatility and utility in diverse organic synthesis applications (Perlow et al., 2007).
5. Nuclear Magnetic Resonance Studies
The compound has been studied for its effects on long-range nuclear magnetic resonance (NMR) coupling constants. Its derivatives have been used as reference structures in studies examining intramolecular hydrogen bonds, contributing to our understanding of molecular structure and behavior (Schaefer et al., 1993).
6. Synthesis of Aviation Fuels
2-Fluoro-4-(methylthio)benzaldehyde has been involved in the development of high-density jet fuel range tricyclic alkanes. This innovative use in fuel synthesis from lignocellulose showcases its potential in sustainable energy solutions (Xu et al., 2018).
7. Antibacterial and Antioxidant Studies
Derivatives of 2-Fluoro-4-(methylthio)benzaldehyde have been synthesized and evaluated for antibacterial and antioxidant activities. These studies indicate its potential in developing new therapeutic agents with antimicrobial and antioxidant properties (Karthik et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its mist or vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQTWGORARDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methylthio)benzaldehyde |
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